ZTB Enables Low-Temperature ALD of High-Quality ZrO₂ Films on Polymer Substrates at Room Temperature
A UV-enhanced ALD process using Zirconium(IV) tert-butoxide (ZTB) and H₂O as precursors successfully deposits uniform, conformal, and pure ZrO₂ thin films on PET polymer substrates at room temperature [1]. The surface reactions were found to be self-limiting and complementary, yielding high-quality films with good adhesive strength on polymer substrates. This room-temperature deposition capability contrasts with the vast majority of ALD processes, which typically occur at temperatures of ≥100 °C that would degrade polymeric materials [1].
| Evidence Dimension | Minimum achievable deposition temperature for ALD of ZrO₂ on polymer substrates |
|---|---|
| Target Compound Data | Room temperature (RT) |
| Comparator Or Baseline | Typical ALD processes for ZrO₂ occur at ≥100 °C |
| Quantified Difference | Temperature reduction of ≥75 °C from typical ALD baseline |
| Conditions | UV-ALD process using ZTB and H₂O as precursors on PET polymer substrates |
Why This Matters
This capability is a critical differentiator for applications in flexible electronics, where low-temperature processing is mandatory to prevent substrate degradation.
- [1] Byung Hoon Kim, et al. UV-enhanced atomic layer deposition of ZrO₂ thin films at room temperature. Thin Solid Films, 2010, 518, 6432-6436. View Source
